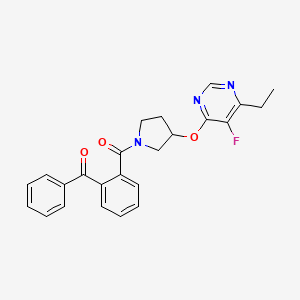

(2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3/c1-2-20-21(25)23(27-15-26-20)31-17-12-13-28(14-17)24(30)19-11-7-6-10-18(19)22(29)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBPNCMOEXDRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamination and Cyclization

The synthesis begins with α-fluoropropionoylacetate (methyl or ethyl ester), which undergoes enamination using ammonia gas in methanol at temperatures below 50°C. This step yields a carbonyl-enaminated intermediate, which is subsequently cyclized with formamide in the presence of sodium methoxide. The reaction proceeds via nucleophilic attack, forming the pyrimidine ring’s core structure.

Reaction Conditions :

- Solvent: Methanol or ethanol (preferably methanol).

- Base: Sodium methoxide (1:2–4 molar ratio relative to substrate).

- Time: 10–24 hours.

The product, 5-fluoro-6-ethyl-4-hydroxypyrimidine , is isolated via filtration and recrystallization.

Chlorination

The hydroxyl group at position 4 of the pyrimidine is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions. This step generates 5-fluoro-6-ethyl-4-chloropyrimidine , a critical electrophilic intermediate for subsequent etherification.

Etherification: Pyrimidine-Pyrrolidine Coupling

Nucleophilic Aromatic Substitution

The chloropyrimidine intermediate reacts with 3-hydroxypyrrolidine in a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of pyrrolidine acts as a nucleophile, displacing the chlorine atom at position 4 of the pyrimidine ring.

Optimized Conditions :

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 80–100°C.

The product, 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine , is purified via column chromatography.

Methanone Formation: Acylation of Pyrrolidine

Acyl Chloride Preparation

2-Benzoylbenzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction is conducted under anhydrous conditions with catalytic DMAP to enhance reactivity.

Ketone Coupling

The pyrrolidine nitrogen undergoes acylation with 2-benzoylbenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Reaction Scheme :

$$

\text{3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine} + \text{2-Benzoylbenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

$$

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column and acetonitrile/water gradient.

- Melting Point : Determined via differential scanning calorimetry (DSC).

Industrial Scalability and Process Optimization

Solvent Selection

Methanol is preferred for cyclization and chlorination steps due to its cost-effectiveness and compatibility with sodium methoxide.

Yield Improvement

- Enamination : Conducting the reaction under controlled ammonia flow improves yield to >85%.

- Etherification : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Coupling Methods

- Mitsunobu Reaction : For ether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Ullmann Coupling : For direct C–O bond formation with copper catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methanone functional group can undergo oxidation to form carboxylic acids.

Reduction: The carbonyl group of the methanone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoyl and pyrimidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Agents such as potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halides and nucleophiles under basic or acidic conditions to facilitate the substitution on the aromatic rings.

Major Products

The major products from these reactions include the corresponding alcohols, acids, and substituted aromatic derivatives, depending on the specific reaction type and conditions employed.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.

Biology

It acts as a ligand in receptor binding studies, aiding in the understanding of biochemical pathways.

Medicine

Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

The compound serves as a precursor in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets

It functions by interacting with specific enzymes or receptors, modulating their activity. For example, it may bind to enzyme active sites, inhibiting their catalytic function.

Pathways Involved

The interaction with molecular targets can initiate or inhibit biochemical pathways, such as signal transduction or metabolic pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Scaffolds

Pyrimidine derivatives are widely studied for their biological activities. The compound’s closest structural analogues include:

Key Observations :

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : Chlorine in analogues (e.g., ) increases molecular weight and hydrophobicity, enhancing membrane permeability but risking off-target toxicity. Fluorine, as in the target compound, improves metabolic resistance without significantly increasing lipophilicity .

- Pyrrolidinyloxy vs. Piperazine/Morpholine : The pyrrolidinyloxy group in the target compound provides a smaller, more rigid structure compared to piperazine or morpholine in analogues, which may reduce off-target interactions .

Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight | ~480 (estimated) | ~550 | 599.1 |

| LogP (Predicted) | 3.2 | 4.1 | 4.5 |

| Hydrogen Bond Acceptors | 6 | 8 | 9 |

The target compound’s lower molecular weight and LogP suggest better bioavailability compared to bulkier analogues, though reduced hydrogen bonding capacity may limit polar interactions .

Biological Activity

The compound (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a benzoyl group, a pyrrolidine moiety, and a pyrimidine derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in certain cancers. This inhibition may lead to altered metabolic pathways in cancer cells, promoting apoptosis and reducing proliferation .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. These effects are mediated through the induction of cell cycle arrest and apoptosis .

- Targeting Kinase Pathways : The presence of the pyrimidine ring suggests potential interactions with kinase pathways, which are crucial for cell signaling and growth regulation. This could lead to the development of targeted cancer therapies .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects on breast and lung cancer cell lines.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types. Mechanistic studies revealed that treatment led to increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways .

- In Vivo Efficacy :

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for synthesizing (2-Benzoylphenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone?

- Answer : The compound’s synthesis likely involves multi-component reactions (MCRs) to assemble the pyrrolidine and pyrimidine moieties. A plausible approach includes:

Pyrimidine ring formation : React 6-ethyl-5-fluoropyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) to install the ether linkage .

Methanone linkage : Couple the resulting intermediate with 2-benzoylphenyl via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

- Characterization : Use ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. Monitor reaction progress via TLC, as described for analogous pyrrolo[2,3-d]pyrimidinones .

Q. How can researchers resolve contradictions in NMR data for structural elucidation?

- Answer : Discrepancies in chemical shifts (e.g., overlapping signals) can be addressed by:

2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations, especially for the fluoropyrimidine and benzoyl groups.

Variable-temperature NMR : To distinguish dynamic rotational isomers in the pyrrolidine ring.

- Example: For structurally similar compounds, ¹H NMR at 250–300 MHz resolved ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. What experimental design strategies optimize yield in multi-step syntheses of this compound?

- Answer : Implement a split-plot design to systematically test variables:

- Factors : Reaction temperature (150–200°C), solvent polarity (ethanol vs. DMF), and catalyst loading.

- Response variables : Yield, purity (HPLC), and reaction time.

- Reference: Randomized block designs with split-split plots have been used for optimizing agrochemical syntheses, enabling efficient variable screening .

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

- Answer : The 5-fluoro and 6-ethyl groups on the pyrimidine ring create steric hindrance and electron-withdrawing effects, directing nucleophilic attacks to the 2-benzoylphenyl moiety.

- Methodology : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Validate with kinetic studies under varying nucleophile concentrations .

Q. What methodologies assess environmental stability and degradation pathways of this compound?

- Answer : Follow protocols from environmental chemistry projects (e.g., INCHEMBIOL):

Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) and analyze by HRMS for byproduct identification .

Q. How can researchers resolve discrepancies in bioactivity data across assays?

- Answer :

Dose-response normalization : Use Hill equation modeling to standardize IC₅₀ values.

Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions.

- Example: For pyrazole derivatives, inconsistencies in enzyme inhibition were traced to solvent effects (DMSO vs. aqueous buffers) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- Answer :

- HPLC-DAD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Assess thermal stability (>300°C decomposition observed in related compounds ).

Q. How can computational tools aid in predicting metabolic pathways?

- Answer :

Software : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism.

Focus on : Fluorine’s metabolic resistance and pyrrolidine’s susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.